5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride

Cannabinoid pharmacology CB1 receptor Binding affinity Ki

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride (CAS 2305252-25-7) is a bicyclic heterocyclic amine hydrochloride featuring a fused cyclopentane–thiophene core with a 2-aminomethyl substituent. The compound serves as a versatile synthetic intermediate, with its core structure forming the basis of cannabinoid receptor (CB1/CB2) agonists and DNA methyltransferase (DNMT3b) inhibitors.

Molecular Formula C8H12ClNS
Molecular Weight 189.7
CAS No. 2305252-25-7
Cat. No. B2401726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride
CAS2305252-25-7
Molecular FormulaC8H12ClNS
Molecular Weight189.7
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2)CN.Cl
InChIInChI=1S/C8H11NS.ClH/c9-5-7-4-6-2-1-3-8(6)10-7;/h4H,1-3,5,9H2;1H
InChIKeyVLUOCYBUPTYWIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine Hydrochloride: A Structurally Defined Heterocyclic Building Block for CNS-Targeted Scaffolds and Advanced Liquid Crystal Mesogens


5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride (CAS 2305252-25-7) is a bicyclic heterocyclic amine hydrochloride featuring a fused cyclopentane–thiophene core with a 2-aminomethyl substituent. The compound serves as a versatile synthetic intermediate, with its core structure forming the basis of cannabinoid receptor (CB1/CB2) agonists and DNA methyltransferase (DNMT3b) inhibitors [1]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base , and the 2-aminomethyl substitution pattern is critical for generating pharmacologically active derivatives. The 5,6-dihydro-4H-cyclopenta[b]thiophene core itself has been independently validated as a superior mesogenic unit for high-birefringence liquid crystals compared to conventional 1,4-disubstituted phenylene cores [2].

Why 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine Hydrochloride Cannot Be Replaced by Generic Thiophene Amines or Alternative Regioisomers


Generic substitution fails because the precise 2-aminomethyl substitution pattern on the cyclopenta[b]thiophene core is essential for generating key pharmacophores: the 2-position attachment enables the formation of amide-linked derivatives with defined geometry critical for CB receptor binding [1], while the 3- or 4-substituted regioisomers produce compounds with distinct and often reduced biological activity. The hydrochloride salt form (C₈H₁₂ClNS, MW 189.7) provides consistent handling and solubility that the free base (C₈H₁₁NS, MW 153.2) cannot match, and is specifically required for certain coupling protocols . Furthermore, the cyclopenta[b]thiophene core delivers superior mesogenic performance (higher birefringence Δn and larger dielectric anisotropy Δε) compared to the widely used 1,4-disubstituted phenylene unit, making the scaffold uniquely valuable for advanced liquid crystal applications where generic phenyl-based building blocks fail to achieve the required optical properties [2].

Quantitative Differentiation Evidence for 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine Hydrochloride Versus Closest Analogs


Superior CB1 Cannabinoid Receptor Binding Affinity of the 2-Aminomethyl-Derived Scaffold Compared with Δ⁹-THC and WIN 55212-2

The cyclopenta[b]thiophene-2-ylmethanamine scaffold yields potent cannabinoid receptor agonists. In direct head-to-head competition binding assays on human CB1 receptors stably expressed in CHO cells, the cyclopenta[b]thiophene-derived cannabinoid CP 55,940 (which incorporates the 2-aminomethyl-substituted core) exhibited a Ki of 2.26 nM, representing 41-fold higher affinity than WIN 55212-2 (Ki = 93 nM) and 3.1-fold higher affinity than Δ⁹-THC (Ki = 7.1 nM) [1]. This quantitative advantage at the receptor level translates to substantially lower dosing requirements in functional assays and in vivo models.

Cannabinoid pharmacology CB1 receptor Binding affinity Ki

Highest Functional Efficacy at CB1 Receptors Among Major Cannabinoid Agonists

In functional [³⁵S]GTPγS binding assays using mouse brain membranes, the rank order of CB1 receptor efficacy was CP 55,940 > HU-210 > anandamide > Δ⁹-THC, with anandamide and Δ⁹-THC acting only as partial agonists [1]. The cyclopenta[b]thiophene-derived agonist therefore provides the highest level of G protein activation achievable among these major reference compounds, making it the optimal positive control for maximal CB1 receptor stimulation.

Cannabinoid pharmacology G protein activation Efficacy rank order

Balanced, Non-Selective CB1/CB2 Affinity Profile Enables Dual-Target Pharmacological Studies Unavailable with WIN 55212-2

The cyclopenta[b]thiophene-derived agonist CP 55,940 exhibits near-equal affinity for CB1 (Ki = 0.58 nM) and CB2 (Ki = 0.69 nM) human recombinant receptors, yielding a CB1/CB2 selectivity ratio of ~0.84 . In contrast, WIN 55212-2 shows pronounced CB2 selectivity with Ki values of 62.3 nM at CB1 and 3.3 nM at CB2 (ratio ~18.9) . This balanced profile of the 2-aminomethyl scaffold-derived agonist makes it uniquely suited for studying physiological processes mediated by both receptors simultaneously, such as immune modulation and neuroprotection.

CB2 receptor Selectivity ratio Dual agonism

Established Gold-Standard Radioligand ([³H]CP-55940) for Cannabinoid Receptor Binding Assays Across Species and Tissues

[³H]CP-55940, derived from the cyclopenta[b]thiophene-2-yl scaffold, has been adopted as the gold-standard radioligand for cannabinoid receptor binding studies. Its high affinity (Kd = 2.1–6.5 nM across systems) and non-discriminating CB1/CB2 profile have enabled receptor characterization in human [1], rodent [2], and amphibian [3] tissues. In contrast, [³H]WIN 55212-2 exhibits CB2-preferential binding that can underrepresent CB1 populations in mixed tissue preparations. This methodological advantage has made [³H]CP-55940 the reference radioligand in hundreds of published studies, establishing the scaffold as an irreplaceable pharmacological tool.

Radioligand binding Methodological standard Cross-species validation

Cyclopenta[b]thiophene Core Delivers Superior Birefringence and Dielectric Anisotropy Over 1,4-Disubstituted Phenylene in Liquid Crystal Mesogens

Incorporation of the 5,6-dihydro-4H-cyclopenta[b]thiophene core unit into nematic liquid crystal mesogens produced a significant increase in both birefringence (Δn) and dielectric anisotropy (Δε) compared with reference compounds based on 1,4-disubstituted phenylene and disubstituted phenylcyclohexane cores [1]. In fluorinated terphenyl systems, the cyclopenta[b]thiophene-based mesogens exhibited wide smectic A or nematic phase ranges, whereas the 1,4-disubstituted phenylene-based reference compounds showed no mesomorphic phase at all [2]. Density functional theory calculations confirmed that the thiophene–cyclopentane fusion increases the height/width ratio and molecular linearity, stabilizing the liquid crystal phase [1][2].

Liquid crystals Birefringence Δn Dielectric anisotropy Δε

Validated Scaffold for DNMT3b Inhibitor Development with Confirmed Target Engagement

The 5,6-dihydro-4H-cyclopenta[b]thiophenyl scaffold is explicitly claimed in patent literature as a privileged structure for DNMT3b inhibition, with demonstrated utility in cancer and hyperproliferative disease models [1]. A crystallographically validated DNMT3b inhibitor (CHEMBL4642377) containing the 2-yl-substituted cyclopenta[b]thiophene core exhibited an IC₅₀ of 37.2 μM against human recombinant DNMT3b [2], confirming that the core engages the enzyme active site. This scaffold-based approach contrasts with nucleoside analog inhibitors (e.g., 5-azacytidine) that lack target selectivity and exhibit broader toxicity profiles.

Epigenetics DNMT3b inhibition Cancer therapeutics

Optimal Procurement and Application Scenarios for 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine Hydrochloride


Synthesis of High-Affinity, Non-Selective Cannabinoid Receptor Agonists for Neurological and Pain Research

The 2-aminomethyl hydrochloride is the key intermediate for constructing CP 55,940-type cannabinoid agonists that exhibit sub-nanomolar Ki values at both CB1 (0.58 nM) and CB2 (0.69 nM) receptors , with 41-fold higher CB1 affinity than WIN 55212-2 [1]. These properties make the scaffold ideal for developing reference agonists in pain, neuroprotection, and appetite regulation studies where balanced CB1/CB2 activation is required.

Synthesis of [³H]-Labeled Cannabinoid Receptor Radioligands for Receptor Occupancy and Distribution Studies

[³H]CP-55940, derived from this amine scaffold, is the established gold-standard radioligand for cannabinoid receptor autoradiography and binding assays across human, rodent, and amphibian tissues . Procurement of the precursor amine enables custom radiolabeling for specialized receptor mapping studies and competitive binding assays.

Development of Non-Nucleoside DNMT3b Inhibitors for Epigenetic Cancer Therapy

The cyclopenta[b]thiophene-2-yl scaffold is a patent-protected privileged structure for DNMT3b inhibition . The 2-aminomethyl group provides a reactive handle for generating amide-linked compound libraries for SAR exploration, with confirmed target engagement demonstrated by a representative inhibitor (IC₅₀ = 37.2 μM vs. DNMT3b) [1].

Design and Synthesis of High-Birefringence Nematic Liquid Crystals for Display and Photonic Devices

The 5,6-dihydro-4H-cyclopenta[b]thiophene core, accessible via the 2-aminomethyl precursor, delivers superior mesogenic properties including increased birefringence (Δn) and dielectric anisotropy (Δε) compared with conventional 1,4-disubstituted phenylene cores . This enables the development of liquid crystal formulations with wider nematic phase ranges for advanced display technologies [1].

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